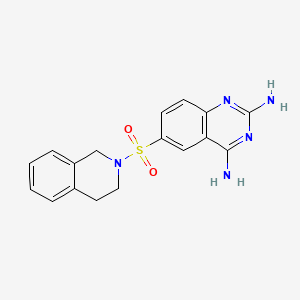![molecular formula C8H13N3OS2 B15216215 N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 116457-37-5](/img/structure/B15216215.png)
N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethylthioethylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
科学研究应用
N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiadiazole ring and the ethylthioethyl group play crucial roles in its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
- **N-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
- **N-(5-(Methylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
- **N-(5-(2-(Propylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
Comparison: N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethylthioethyl group, which enhances its biological activity and binding affinity compared to similar compounds. The specific arrangement of atoms in this compound allows for more effective interactions with molecular targets, making it a promising candidate for further research and development.
属性
CAS 编号 |
116457-37-5 |
|---|---|
分子式 |
C8H13N3OS2 |
分子量 |
231.3 g/mol |
IUPAC 名称 |
N-[5-(2-ethylsulfanylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3OS2/c1-3-13-5-4-7-10-11-8(14-7)9-6(2)12/h3-5H2,1-2H3,(H,9,11,12) |
InChI 键 |
LTASPUFPSUEUKF-UHFFFAOYSA-N |
规范 SMILES |
CCSCCC1=NN=C(S1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


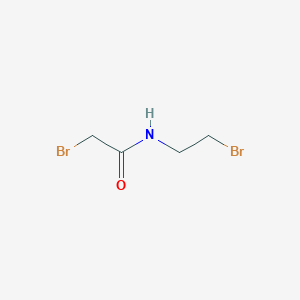
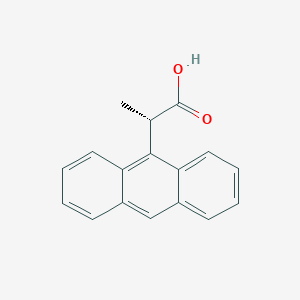
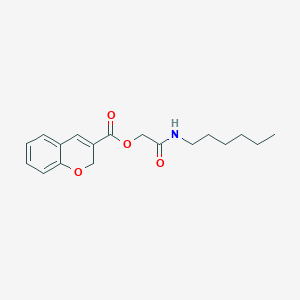
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)
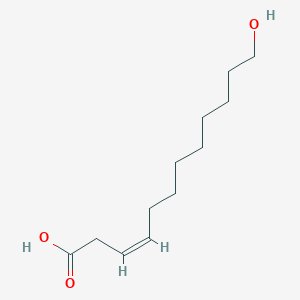
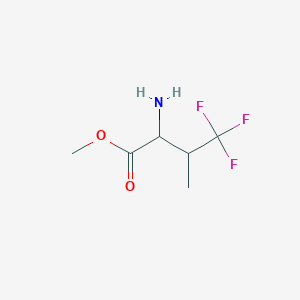
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
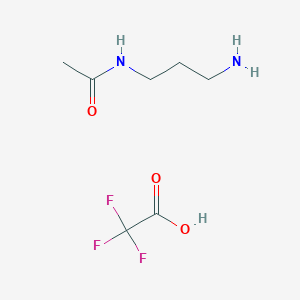
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
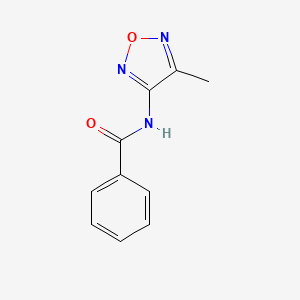
![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
